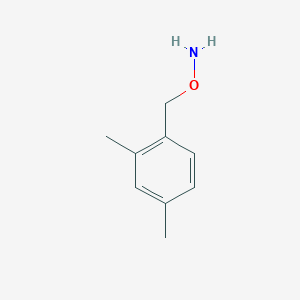

O-(2,4-Dimethylbenzyl)hydroxylamine

Description

O-(2,4-Dimethylbenzyl)hydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylbenzyl group

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

O-[(2,4-dimethylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5H,6,10H2,1-2H3 |

InChI Key |

CKYVLWKVXJAJNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CON)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2,4-Dimethylbenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

O-(2,4-Dimethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to amines under specific conditions.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

O-(2,4-Dimethylbenzyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dinitrophenylhydroxylamine (DPH)

- O-(Diphenylphosphinyl)hydroxylamine (DPPH)

- Hydroxylamine-O-sulfonic acid (HOSA)

Comparison

O-(2,4-Dimethylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other hydroxylamine derivatives. For instance, DPH and DPPH are more commonly used as electrophilic aminating agents, while this compound is more versatile in nucleophilic substitution reactions .

Biological Activity

O-(2,4-Dimethylbenzyl)hydroxylamine is an organic compound featuring a hydroxylamine functional group attached to a 2,4-dimethylbenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant and antimicrobial properties. The following sections provide a detailed overview of its biological activity, synthesis, and research findings.

- Chemical Formula : C₉H₁₃NO

- Molecular Weight : Approximately 151.21 g/mol

- IUPAC Name : this compound

The unique substitution pattern of the dimethyl groups on the benzene ring enhances the compound's lipophilicity and reactivity, influencing its interaction with biological targets.

Antioxidant Properties

Hydroxylamines, including this compound, are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that compounds with hydroxylamine functional groups exhibit antimicrobial properties. This compound has been explored for its potential to combat resistant bacterial strains. Its effectiveness against specific pathogens can be attributed to its ability to disrupt microbial cell membranes and inhibit essential biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The general synthetic pathway can be summarized as follows:

- Starting Materials : 2,4-dimethylbenzaldehyde and hydroxylamine hydrochloride.

- Reagents : Sodium hydroxide (NaOH).

- Reaction Conditions : The mixture is stirred at room temperature until completion.

- Product Isolation : The product is purified through recrystallization or chromatography.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of various hydroxylamines using DPPH and ABTS assays. This compound demonstrated significant radical scavenging activity comparable to established antioxidants.

-

Antimicrobial Efficacy :

- In vitro studies showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

- Structure-Activity Relationship (SAR) :

Summary Table of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Antimicrobial | Inhibits growth of bacteria | Effective against resistant strains |

| Structure-Activity | Modifications enhance potency | Increased lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.